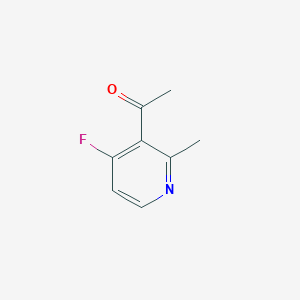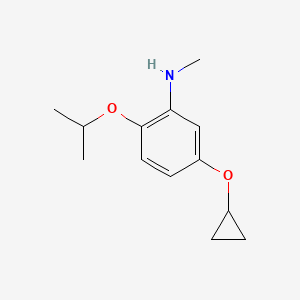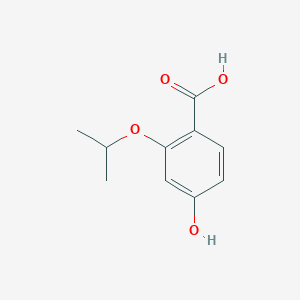
4-Hydroxy-2-isopropoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-(propan-2-yloxy)benzoic acid is a chemical compound that belongs to the class of hydroxybenzoic acid derivatives These compounds are characterized by a benzene ring bearing both a carboxyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-(propan-2-yloxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of 4-hydroxy-2-(propan-2-yloxy)benzoic acid may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-2-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxy-2-(propan-2-yloxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-2-(propan-2-yloxy)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, such as amine oxidase, and can modulate oxidative stress pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative damage.
Comparación Con Compuestos Similares
4-Hydroxy-2-(propan-2-yloxy)benzoic acid can be compared with other hydroxybenzoic acid derivatives, such as:
4-Hydroxybenzoic acid: Known for its use in the production of parabens.
2-Hydroxybenzoic acid (Salicylic acid): Widely used in pharmaceuticals, particularly in acne treatment.
3-Hydroxybenzoic acid: Studied for its potential antioxidant properties.
The uniqueness of 4-hydroxy-2-(propan-2-yloxy)benzoic acid lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12O4 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
4-hydroxy-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H12O4/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,11H,1-2H3,(H,12,13) |
Clave InChI |
ANTZQRKWIGQOBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14836102.png)
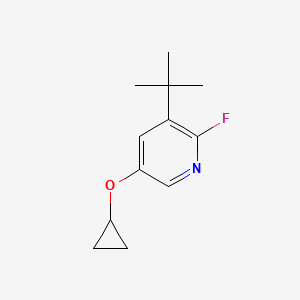
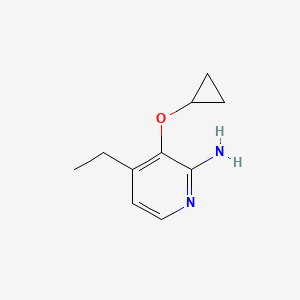
![Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)

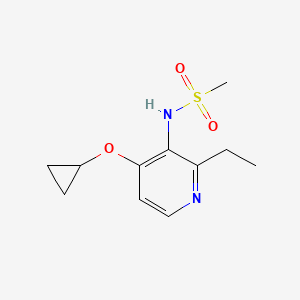



![Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate](/img/structure/B14836163.png)
